An In-depth Technical Guide to 5-Chlorobenzo[d]thiazole: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Chlorobenzo[d]thiazole: Properties, Synthesis, and Applications in Drug Discovery
Abstract: 5-Chlorobenzo[d]thiazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of 5-Chlorobenzo[d]thiazole, detailing its physicochemical properties, structural features, synthesis methodologies, and chemical reactivity. Furthermore, it explores its pivotal role as a building block in the development of novel therapeutic agents, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system consisting of a benzene ring fused to a thiazole ring, is classified as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of biologically active compounds.[2] The fusion of these two rings creates a rigid, planar structure with a unique distribution of electrons, enabling it to interact with a wide array of biological targets.[3]
The introduction of a chlorine atom at the 5-position of the benzothiazole ring, yielding 5-Chlorobenzo[d]thiazole, profoundly influences the molecule's electronic and lipophilic character. This halogen substitution can enhance membrane permeability, improve metabolic stability, and provide an additional vector for molecular interactions, thereby modulating the pharmacological profile of its derivatives. Consequently, 5-Chlorobenzo[d]thiazole serves as a critical starting material for synthesizing compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[4][5]
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Core Chemical Structure
The structure of 5-Chlorobenzo[d]thiazole is characterized by the fused aromatic system with a chlorine substituent on the benzene ring.
Caption: General workflow for the synthesis of a 2-substituted 5-chlorobenzothiazole derivative.
Chemical Reactivity and Derivatization
The reactivity of 5-Chlorobenzo[d]thiazole is dictated by the interplay between the electron-rich thiazole ring and the electron-withdrawing nature of the fused benzene ring and chloro-substituent.
-
Reactivity of the Thiazole Ring: The C2 position of the benzothiazole ring is the most active site. [1]It is susceptible to deprotonation by strong bases, forming a nucleophilic center that can react with various electrophiles. [3]This reactivity is fundamental to the derivatization of the benzothiazole core.
-
Influence of the C5-Chloro Substituent: The chlorine atom at the C5 position acts as a weak deactivating group for electrophilic aromatic substitution on the benzene ring, directing incoming electrophiles to the ortho and para positions. It also provides a potential site for nucleophilic aromatic substitution under specific conditions or for cross-coupling reactions.
-
Key Derivatization Reactions: The 2-amino group of 2-amino-5-chlorobenzothiazole is a versatile handle for derivatization. It can undergo reactions with aldehydes to form Schiff bases, with acid chlorides and isocyanates to form amides and ureas respectively, and can be used in the construction of other heterocyclic rings. [6][7]These reactions allow for the systematic exploration of the chemical space around the 5-chlorobenzothiazole scaffold.
Applications in Medicinal Chemistry and Drug Development
The 5-chlorobenzothiazole scaffold is a component of numerous compounds investigated for a wide range of therapeutic applications. [2]
The 5-Chlorobenzothiazole Scaffold in Therapeutics
Derivatives of 5-chlorobenzothiazole have demonstrated a broad spectrum of biological activities, including:
-
Antifungal Activity: Certain 5-chloro analogues have shown potent inhibitory activity against fungi like Aspergillus niger and Chaetomium globosum. [4]Studies on 2-amino-5-chlorobenzothiazole derivatives have also reported promising activity against Candida glabrata and Aspergillus niger. [8][9]* Anticancer Activity: The benzothiazole nucleus is a key feature in compounds designed as anticancer agents. [10]For example, 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been developed as potent inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target in non-small cell lung cancer. [5]* Anti-inflammatory Activity: Benzothiazole derivatives incorporating 4-oxothiazolidine moieties have shown anti-inflammatory properties in preclinical models. [4]
Role in Drug Discovery Pathways
The utility of the 5-chlorobenzothiazole scaffold lies in its ability to serve as a core structure that can be decorated with various pharmacophores to optimize binding to a specific biological target.
Caption: The role of 5-Chlorobenzothiazole as a scaffold in a typical drug discovery workflow.
Safety, Handling, and Toxicology
Proper handling of 5-Chlorobenzo[d]thiazole and its derivatives is essential in a laboratory setting.
-
Hazard Identification: Based on available safety data sheets for related compounds, 5-Chlorobenzo[d]thiazole should be handled with care. It may cause skin, eye, and respiratory irritation. [11][12]Some benzothiazole derivatives are classified as toxic if swallowed or in contact with skin, and harmful if inhaled. [13]* Recommended Handling Procedures:
-
Always use in a well-ventilated area or under a chemical fume hood. [11][14] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12][15] * Avoid breathing dust, fumes, or vapors. [13][14] * Wash hands thoroughly after handling. [12] * Store in a tightly closed container in a cool, dry place. [16]
-
Conclusion
5-Chlorobenzo[d]thiazole is a strategically important heterocyclic compound with a well-established role in synthetic and medicinal chemistry. Its versatile reactivity, combined with the favorable pharmacological properties imparted by the benzothiazole core and the 5-chloro substituent, makes it an invaluable building block for the discovery of new drugs. The continued exploration of its chemical space is expected to yield novel compounds with significant therapeutic potential, addressing unmet needs in various disease areas.
References
-
ResearchGate. Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole.... [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
-
National Institutes of Health. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 5-Chlorobenzo-2,1,3-thiadiazole. [Link]
-
Digital Repository of University of Baghdad. Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
-
Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An - Baghdad Science Journal. [Link]
-
Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
-
PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
PubChem. 5-Chloro-1,3-benzothiazole | C7H4ClNS | CID 14388566. [Link]
-
ResearchGate. shows NMR spectral data (δ, ppm) | Download Scientific Diagram. [Link]
-
Royal Society of Chemistry. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
-
Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]
-
PubMed. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. [Link]
-
PubMed Central. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. [Link]
-
Wikipedia. Thiazole. [Link]
-
PubMed Central. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. [Link]
-
PubMed Central. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/3173d573f32f4836f36113b2e554d6349e5482e1]([Link]
-
Royal Society of Chemistry. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. 5-Chlorobenzo[d]thiazole , 95% , 2786-51-8 - CookeChem [cookechem.com]
